The synthesis of D-threo-Ritalinic Acid-d10 typically involves several key methods:
The synthesis typically yields high purity and isotopic purity ratios, confirming the successful incorporation of deuterium throughout the molecular structure .
The molecular formula for D-threo-Ritalinic Acid-d10 is C13H16D10N2O2, with a molar mass that reflects the presence of ten deuterium atoms. The structural features include:
Quantitative Nuclear Magnetic Resonance (qNMR) has been used to confirm the distribution of deuterium across different carbon atoms within the molecule, demonstrating effective incorporation during synthesis .
D-threo-Ritalinic Acid-d10 can undergo several chemical reactions:
These reactions are critical for modifying the compound for various applications in research and development.
The mechanism of action for D-threo-Ritalinic Acid-d10 primarily involves its interaction with metabolic enzymes and transport proteins:
This mechanism highlights its significance in pharmacokinetic studies and therapeutic applications.
D-threo-Ritalinic Acid-d10 exhibits several notable physical and chemical properties:
Quantitative analyses have confirmed high purity levels (often exceeding 99%) and isotopic purity ratios suitable for use as an internal standard in liquid chromatography-mass spectrometry applications .
D-threo-Ritalinic Acid-d10 has several important applications in scientific research:
D-threo-Ritalinic Acid-d10 (chemical formula: C₁₃H₇D₁₀NO₂; molecular weight: 229.34 g/mol) is a deuterium-labeled isotopologue of the endogenous metabolite ritalinic acid. The compound features site-specific deuterium substitution at ten hydrogen positions: the piperidine ring is fully deuterated (D₉ configuration), and the chiral carbon at position 2 carries an additional deuterium atom, resulting in a "D10" designation. This isotopic distribution yields an accurate mass of 229.21 Da, creating a 10 Da mass shift relative to the unlabeled compound (219.27 Da) that is essential for mass spectrometric differentiation. The structural backbone consists of a phenylacetic acid moiety linked to a deuterated piperidine ring, preserving the threo diastereomeric configuration at the two stereogenic centers (2R,2'R for D-threo enantiomer) [3] [6].
The hydrochloride salt form (C₁₃H₇D₁₀NO₂·HCl; MW: 265.80 g/mol) is typically supplied as a certified reference material at concentrations of 100 μg/mL in methanol. Key identifiers include:
Table 1: Structural Characteristics of D-threo-Ritalinic Acid-d10
Property | Specification |
---|---|
Molecular Formula | C₁₃H₇D₁₀NO₂ (Free base) |
Accurate Mass | 229.21 Da |
Deuterium Positions | Piperidine ring (D₉), Chiral center (D₁) |
Stereochemistry | (2R,2'R)-D-threo configuration |
Common Format | Neat solid or 100 μg/mL in methanol (HCl salt) |
Storage Conditions | -20°C (protected from light) |
The isotopic purity typically exceeds 98%, ensuring minimal interference from unlabeled species in analytical applications. The threo configuration is pharmacologically relevant, as it mirrors the stereochemistry of the active metabolite derived from therapeutic methylphenidate [6] [8].
D-threo-Ritalinic Acid-d10 serves as a critical internal standard in quantitative bioanalysis due to its near-identical chemical properties to endogenous ritalinic acid, coupled with distinct mass spectral characteristics. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it co-elutes with the native analyte but generates unique precursor→product ion transitions (m/z 220.1 → 84.1 for unlabeled RA vs. m/z 230.1 → 84.1 for D10-RA). This mass shift enables precise correction for matrix effects, ionization efficiency variations, and extraction losses during sample preparation [1] [5].
Certified reference materials (e.g., Cerilliant® R-014) are validated for:
In forensic and clinical toxicology workflows, this internal standard enhances the accuracy of urinary ritalinic acid quantification, particularly when monitoring methylphenidate compliance or detecting drug diversion. Studies demonstrate that incorporation of D-threo-Ritalinic Acid-d10 reduces inter-assay variability to <5% CV, significantly improving the reliability of results compared to structural analogs or non-isotopic standards [5].
Table 2: Analytical Applications of D-threo-Ritalinic Acid-d10
Application Domain | Function | Benefit |
---|---|---|
Forensic Toxicology | Quantification of urinary RA metabolites | Distinguishes MPH compliance vs. adulteration |
Clinical Pharmacology | Pharmacokinetic studies of MPH metabolism | Enables precise RA half-life determination (t₁/₂≈8h) |
Doping Control | Detection of MPH misuse in sports | Confirms presence via inactive metabolite |
Research Method Development | Method validation for novel bioanalytical assays | Provides compensation for recovery losses |
D-threo-Ritalinic Acid represents the primary inactive metabolite of methylphenidate (MPH), a first-line ADHD therapeutic agent. Hepatic carboxylesterase 1 (CES1) mediates the hydrolytic conversion of MPH to ritalinic acid, which accounts for approximately 70–80% of the administered dose excreted in urine. The metabolic transformation occurs stereoselectively, with plasma concentrations of D-threo-MPH exceeding those of the L-isomer due to preferential hydrolysis of the latter enantiomer [2] [8].
The deuterated form (D-threo-Ritalinic Acid-d10) retains the stereochemical and metabolic relevance of the endogenous metabolite:
Recent investigations indicate that gut microbiota may contribute to non-hepatic hydrolysis of MPH to ritalinic acid under specific pH conditions. In vitro studies demonstrate spontaneous hydrolysis rates up to 60% at physiological pH (7.0–7.5), independent of enzymatic activity. This finding suggests potential variability in MPH bioavailability linked to intestinal physiology, highlighting the importance of accurate RA quantification in pharmacokinetic studies [7].
Table 3: Stereoisomer Contributions in Methylphenidate Metabolism
Stereoisomer | Plasma Ratio (Oral) | Metabolic Fate | Pharmacological Contribution |
---|---|---|---|
D-threo-Methylphenidate | 80–85% | Slow hydrolysis to D-ritalinic acid | Primary active species (DA/NE reuptake inhibition) |
L-threo-Methylphenidate | 15–20% | Rapid hydrolysis to L-ritalinic acid | Minimal activity (<10% of D-isomer) |
D-threo-Ritalinic Acid | 100% of RA pool | Renal excretion | Inactive metabolite |
Comprehensive Compound List
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1